molecular formula C8H15NO B1394670 3-(4-Pentenyloxy)azetidine CAS No. 1219976-78-9

3-(4-Pentenyloxy)azetidine

Cat. No. B1394670
M. Wt: 141.21 g/mol
InChI Key: QXELKRQMWCAPHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidine synthesis can be achieved by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another approach involves an 8-step synthesis of azetidine aldehyde, which incorporates a strategy for ready access to 3-amino-2,3-dideoxysugars via regio- and stereoselective tandem hydroamination/glycosylation of glycal .


Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Azetidine Synthesis : Azetidines, including variants like 3-(4-Pentenyloxy)azetidine, are known for their strained 4-membered nitrogen heterocycle structure. They are involved in various natural products and compounds of biological importance. Azetidin-3-ones, a structural isomer of β-lactams, have been highlighted for their potential as versatile substrates for synthesizing functionalized azetidines (Ye, He, & Zhang, 2011).

  • Synthesis of Schiff Bases and Azetidines : Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and characterized, demonstrating their potential as medicinally contributing molecules (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Biological Applications

  • Antioxidant Activity : Research focused on the synthesis and in-vitro antioxidant activity of novel Schiff bases and Azetidines derived from phenyl urea derivatives. This work highlights the potential of these compounds for medicinal use (Nagavolu et al., 2017).

  • Pharmacological Interest : Azetidines, including derivatives of 3-(4-Pentenyloxy)azetidine, display a diverse range of pharmacological activities. They are found to be useful in treatments for various diseases, including cancer, bacterial infections, and central nervous system disorders. Their stability and molecular rigidity make them valuable in medicinal research (Parmar et al., 2021).

Synthesis and Catalysis

  • Catalytic Reactions : The role of azetidines in catalytic processes, including various types of chemical additions, has been noted. They are considered important for synthetic chemistry, offering potential in peptidomimetic and nucleic acid chemistry (Mehra, Lumb, Anand, & Kumar, 2017).

  • Ring Transformation in Synthesis : The synthesis of azetidines through ring transformation techniques has been explored. This includes the transformation of β-lactams and the creation of various azaheterocycles, demonstrating the versatility of azetidine compounds in synthetic chemistry (Mollet et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, Boc-azetidine-3-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Recent advances in the synthesis and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

properties

IUPAC Name

3-pent-4-enoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-3-4-5-10-8-6-9-7-8/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELKRQMWCAPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pentenyloxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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